molecular formula C4H9NO2 B079247 2-hydroxy-2-methylpropanamide CAS No. 13027-88-8

2-hydroxy-2-methylpropanamide

Cat. No.: B079247
CAS No.: 13027-88-8
M. Wt: 103.12 g/mol
InChI Key: DRYMMXUBDRJPDS-UHFFFAOYSA-N
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Description

It is a derivative of propanamide and is characterized by the presence of a hydroxyl group and a methyl group attached to the amide nitrogen

Safety and Hazards

According to the safety data sheet, Propanamide, 2-hydroxy-2-methyl- should not be released into the environment. In case of accidental release, avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-2-methylpropanamide, can be synthesized through several methods. One common approach involves the reaction of propionic acid with ammonium hydroxide under controlled conditions . The reaction typically involves mixing propionic acid and ammonium hydroxide at room temperature, followed by gradual heating in a reactor equipped with rectifying columns to facilitate the amidation reaction. The product is then purified through reduced pressure distillation, recrystallization, and drying to obtain high-purity propanamide .

Industrial Production Methods

In industrial settings, the production of propanamide, 2-hydroxy-2-methyl-, follows similar principles but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure efficient conversion and high yield. The industrial production process is designed to be safe, efficient, and environmentally friendly, avoiding complex and hazardous steps .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-methylpropanamide, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-2-methylpropanamide, is unique due to the presence of both hydroxyl and methyl groups attached to the amide nitrogen. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMMXUBDRJPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065327
Record name Propanamide, 2-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13027-88-8
Record name 2-Hydroxy-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13027-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-hydroxy-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 2-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.613
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Synthesis routes and methods I

Procedure details

This preparation generally comprises the reaction of acetone cyanohydrin with concentrated sulphuric acid to give α-hydroxyisobutyramide and α-hydroxyisobutyramide sulphate. These two compounds are then heated to give sulphuric methacrylamide.
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Synthesis routes and methods II

Procedure details

By way of example and not limitation, a description of the present invention, specifically the embodiment illustrated by FIG. 2, when used in an MMA process is provided. The most common feedstock for the production of MMA is acetone cyanohydrin (“ACH”). The first stage of producing MMA from ACH involves hydrolysis where the ACH is hydrolyzed by an excess of sulfuric acid to form alpha-sulfatoisobutyramide (“SIBAM”), alpha-hydroxyisobutyramide (“HIBAM”), methacrylamide (“MAM”), and MAA. Following hydrolysis, the hydrolysis mix is cracked to form MAM and a small amount of MAA, HIBAM and SIBAM. The cracked mix is then esterified with methanol to form valuable product MMA, but a sulfur-bearing residue stream is also produced that contains water, sulfuric acid, ammonium bisulfate, methanol, MMA, MAA, methanesulfonic acid and other trace components. It is desirable to recover the valuable organics from this residue stream and to concentrate the residue so that there is less residue to handle in downstream processing or disposal operations. To accomplish these goals, this sulfur-bearing upper flash tank feedstream is fed, for example, through conduit 22 into upper flash tank 24 where some of the water and organic components including MMA, MAA, and methanol are removed from the stream and taken overhead through conduit 21 to condenser 26. The remainder of the residue, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone, disulfonic acid, methanol, MAA and MMA, exits flash tank 24 and is conveyed into stripping vessel 30 via conduit 28. In stripping vessel 30, separation occurs and valuable organics components like methanol, MMA and MAA along with water are taken overhead via conduit 23 to condenser 32. From condenser 32 and condenser 26, the recovered organics and water can be recycled back into the process or stored via conduit 27 and conduit 25, respectively. From stripping vessel 30, the stripping vessel residue stream, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone disulfonic acid, methanol, MAA and MMA, is fed into lower flash tank 34 by conduit 36. While the stripping vessel residue stream is residing in lower flash tank 34, methanol is added to the residue via conduit 42 to induce chemical reactions between and among components of the stripping vessel residue stream to produce lighter organic components, specifically MMA from MAA and methanol. These organic components are recovered at condenser 32 via conduit 35, stripping vessel 30 and conduit 23. The lower flash tank residue stream exits lower flash tank 34 and is fed to heat exchanger 38 via conduits 31 and 33 and then refed into lower flash tank 34 via conduit 29 after exiting the heat exchanger. Once the optimal amount of organics have been recovered, the lower flash tank residue stream, which is primarily composed of ammonium sulfate, ammonium bisulfate, sulfuric acid, water, and acetone disulfonic acid, exits the residue treatment system at conduit 40 for further processing or disposal.
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Synthesis routes and methods III

Procedure details

A suspension of 0.383 g (wet cell paste) Comamonas testosteroni 5-MGAM4D cells (ATCC 55744) in 5.56 mL of 50 mM potassium phosphate buffer (pH 6.0) was placed into a 15-mL polypropylene centrifuge tube, then 51.0 mg of acetone cyanohydrin (0.10 M final concentration of acetone cyanohydrin in the suspension) was added and the resulting suspension mixed on a rotating platform at 25° C. Samples for analysis (0.180 mL) were mixed with 0.020 mL of 1.0 M propionic acid (HPLC external standard), centrifuged, and the supernatant analyzed by HPLC for acetone cyanohydrin, acetone, and 2-hydroxyisobutyric acid. After 4 h, the yields of 2-hydroxyisobutyric acid, 2-hydroxyisobutyramide, and acetone were 73.5%, 0%, and 20.4%, respectively, with no acetone cyanohydrin remaining.
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Synthesis routes and methods IV

Procedure details

It is publicly known that manganese dioxide is used as a solid catalyst in the hydration reaction of acetone cyanohydrin. According to any of the conventional processes, α-hydroxyisobutyramide is obtained by the reaction of acetone cyanohydrin with water as shown by the following reaction equation at a temperature of 40° to 100° C. in the presence of manganese-based catalyst and preferably an acetone-based solvent in a yield of 60 to 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-2-methylpropanamide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-hydroxy-2-methylpropanamide

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